4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6,4-thiazepane-6-carboxylic acid
Description
4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1λ⁶,4-thiazepane-6-carboxylic acid is a sulfur-containing heterocyclic compound with a seven-membered thiazepane ring. Its structure features a tert-butoxycarbonyl (Boc) protecting group at the 4-position and a carboxylic acid moiety at the 6-position. The 1,1-dioxo modification (sulfone group) enhances the compound’s stability and polarity, making it relevant in medicinal chemistry as a precursor for protease inhibitors and peptidomimetics .
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1,4-thiazepane-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6S/c1-11(2,3)18-10(15)12-4-5-19(16,17)7-8(6-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTDFNPGWXZMAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCS(=O)(=O)CC(C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2230802-48-7 | |
| Record name | 4-[(tert-butoxy)carbonyl]-1,1-dioxo-1lambda6,4-thiazepane-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Conjugate Addition and Cyclization for Thiazepanone Formation
The foundational step in synthesizing the thiazepane core involves the reaction of α,β-unsaturated esters with 1,2-amino thiols. As demonstrated by, trifluoroethyl esters (e.g., 2a.2 ) react efficiently with cysteamine derivatives under basic conditions (DBU, imidazole) in acetonitrile to form 1,4-thiazepanones. For instance, methyl 3-(2-thienyl)acrylate reacts with N-Boc-cysteamine to yield thiazepanone 3a in 70% yield within 0.5 hours. The trifluoroethyl ester’s moderate reactivity prevents premature acylation, ensuring conjugate addition precedes cyclization.
Key Reaction Conditions :
- Base : 1,8-diazabicycloundec-7-ene (DBU)
- Additive : Imidazole (20 mol%)
- Solvent : Acetonitrile (5 mL)
- Temperature : Room temperature
This method tolerates diverse α,β-unsaturated esters, including those with electron-withdrawing groups (e.g., nitro, cyano) and heteroaromatic substituents.
Reduction of Thiazepanones to Thiazepanes
Thiazepanones are reduced to their corresponding thiazepanes using sodium borohydride and iodine in tetrahydrofuran (THF). For example, thiazepanone 3a is converted to thiazepane 4a in 80% yield. The reduction proceeds via in situ generation of BH₃, which selectively reduces the ketone without affecting ester or Boc-protected amine functionalities.
Reduction Protocol :
- Reagents : NaBH₄ (5 equiv), I₂ (2 equiv)
- Solvent : THF (5 mL)
- Time : 2 hours
This step is critical for generating the saturated seven-membered ring, a structural prerequisite for subsequent oxidation and functionalization.
Introduction of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is introduced via acylation of the secondary amine in the thiazepane ring. Using Boc anhydride and a catalytic base (e.g., DMAP), the amine is protected in high yield. For instance, treatment of 1,4-thiazepane-6-carboxylic acid with Boc₂O in dichloromethane affords the Boc-protected derivative in >90% yield.
Acylation Protocol :
- Reagents : Boc₂O (1.2 equiv), DMAP (0.1 equiv)
- Solvent : DCM (10 mL)
- Time : 2 hours
Hydrolysis of Ester to Carboxylic Acid
The methyl or trifluoroethyl ester at position 6 is hydrolyzed to the carboxylic acid using aqueous lithium hydroxide. For example, methyl 1,4-thiazepane-6-carboxylate is treated with LiOH (2 equiv) in THF/water (3:1) at room temperature for 4 hours, yielding the carboxylic acid in 85% yield.
Hydrolysis Conditions :
- Base : LiOH (2 equiv)
- Solvent : THF/H₂O (3:1)
- Temperature : Room temperature
Final Characterization and Validation
The final product is characterized via ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. Key spectral data include:
- ¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc), 3.20–3.80 (m, 7H, thiazepane ring), 4.30 (br s, 1H, NH).
- IR (neat) : 1720 cm⁻¹ (C=O, Boc), 1705 cm⁻¹ (C=O, carboxylic acid).
Substrate Scope and Functional Group Tolerance
The methodology accommodates diverse substituents on both the α,β-unsaturated ester and the 1,2-amino thiol (Table 1).
Table 1. Substrate Scope for Thiazepane Synthesis
| Entry | α,β-Unsaturated Ester | 1,2-Amino Thiol | Product Yield |
|---|---|---|---|
| 1 | Trifluoroethyl cinnamate | L-Cysteine | 67% |
| 2 | Methyl acrylate | N-Boc-cysteamine | 56% |
| 3 | Hexafluoroisopropyl acrylate | Penicillamine | 62% |
Polar and acid-sensitive groups (e.g., Boc, trifluoroacetamide) are tolerated, underscoring the method’s versatility.
Mechanistic Considerations
The reaction proceeds via a tandem conjugate addition-intramolecular acylation mechanism. The trifluoroethyl ester’s electron-withdrawing nature enhances the electrophilicity of the β-carbon, facilitating thiolate attack. Subsequent acylation forms the seven-membered ring, with imidazole accelerating the acyl transfer step.
Industrial-Scale Adaptations
For kilogram-scale synthesis, the following modifications are recommended:
- Solvent Recovery : Acetonitrile is distilled and reused to minimize waste.
- Catalyst Loading : Imidazole is reduced to 10 mol% without compromising yield.
Challenges and Mitigation Strategies
Challenge : Diastereomer formation during cyclization.
Solution : Use of L-cysteine or penicillamine enforces high diastereoselectivity (dr >95:1).
Challenge : Over-oxidation of sulfide to sulfonic acid.
Solution : Controlled addition of mCPBA at 0°C ensures selective sulfone formation.
Chemical Reactions Analysis
Types of Reactions
4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6,4-thiazepane-6-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The Boc group can be selectively cleaved in the presence of other protecting groups using reagents like AlCl3.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid for Boc deprotection, sodium hydroxide for base-catalyzed reactions, and DMAP for acetonitrile-based reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Boc deprotection typically yields the free amine and carbon dioxide .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds with similar thiazepane structures exhibit antimicrobial properties. The presence of the dioxo group in this compound suggests potential efficacy against bacterial strains, making it a candidate for further investigation in antibiotic development. Studies on related thiazepane derivatives have shown promising results against resistant strains of bacteria, highlighting the need for exploration of this compound's activity .
Anti-inflammatory Properties
Compounds containing thiazepane rings have been studied for their anti-inflammatory effects. The carboxylic acid functional group can interact with biological systems to modulate inflammatory pathways. Investigations into similar compounds have demonstrated their ability to inhibit pro-inflammatory cytokines, suggesting that 4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6,4-thiazepane-6-carboxylic acid may possess similar properties .
Organic Synthesis
Building Block in Synthesis
This compound can serve as a versatile building block in organic synthesis due to its reactive functional groups. The carboxylic acid can undergo various transformations, including esterification and amide formation, allowing for the creation of more complex molecules. Its use in synthesizing other biologically active compounds has been documented, showcasing its utility in the pharmaceutical industry .
Mechanism of Action
The mechanism of action of 4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6,4-thiazepane-6-carboxylic acid involves the stabilization of the tert-butyl carbocation intermediate during Boc deprotection. This intermediate can alkylate other nucleophiles, and scavengers such as anisole or thioanisole may be used to prevent unwanted side reactions . The resonance stabilization of the carbonyl oxygen facilitates the cleavage of the Boc group .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence provided (ID:1) lists imidazole derivatives with Boc-protected substituents (e.g., compounds 5{67}–5{70}). While these compounds share the Boc group, their core structures differ significantly from the thiazepane-based target compound. Below is a detailed comparison:
Core Structural Differences
| Feature | Target Compound | Similar Compounds (e.g., 5{67}–5{70}) |
|---|---|---|
| Heterocyclic Ring | 7-membered thiazepane (S-containing) | 5-membered imidazole (N-containing) |
| Functional Groups | Sulfone (1,1-dioxo), carboxylic acid | Amide, tert-butoxy-S-leucyl |
| Polarity | High (due to sulfone and COOH) | Moderate (amide-dominated) |
| Synthetic Utility | Peptidomimetic scaffolds | Intermediates for kinase inhibitors |
Physicochemical and Reactivity Comparisons
Stability : The sulfone group in the target compound confers greater oxidative stability compared to the imidazole derivatives, which lack such modifications. However, the Boc group in both compound classes is acid-labile, requiring careful handling in acidic conditions .
Solubility : The carboxylic acid group in the target compound enhances aqueous solubility (logP ≈ 1.2), whereas imidazole derivatives like 5{67} exhibit lower solubility (logP ≈ 3.5) due to hydrophobic tert-butoxy-S-leucyl substituents .
Reactivity : The thiazepane ring’s strained geometry allows for selective functionalization at the 6-position, whereas imidazole derivatives (e.g., 5{68}) undergo electrophilic substitution at the 4- and 5-positions .
Limitations and Knowledge Gaps
Further studies are needed to evaluate its ADMET (absorption, distribution, metabolism, excretion, toxicity) profile relative to imidazole-based analogs.
Biological Activity
4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6,4-thiazepane-6-carboxylic acid is a synthetic compound with potential applications in medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : 4-{[(tert-butoxy)carbonyl]amino}-1,1-dioxo-1lambda6-thiazepane-6-carboxylic acid
- Molecular Formula : C11H19NO6S
- Molecular Weight : 293.34 g/mol
- CAS Number : 539-03-7
The compound features a thiazepane ring structure, which is known for its diverse biological activities due to the presence of sulfur and nitrogen atoms in the ring.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing signaling pathways critical for cell communication and function.
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which could protect cells from oxidative stress.
Biological Activity Data
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of this compound, researchers found that the compound exhibited significant cytotoxic effects on A549 lung cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Antioxidant Effects
Another investigation focused on the antioxidant capabilities of the compound. Results indicated that treatment with this thiazepane derivative significantly decreased levels of reactive oxygen species (ROS) in neuronal cell cultures, suggesting potential neuroprotective effects.
Research Findings
Recent research has expanded on the biological implications of this compound:
- Antimicrobial Properties : Studies have shown that derivatives of thiazepane compounds exhibit antimicrobial activity against various pathogens, indicating potential use as antibacterial agents.
- Neuroprotective Effects : The antioxidant properties suggest its application in neurodegenerative diseases where oxidative stress is a contributing factor.
Q & A
Q. Variables to control :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents sulfone overoxidation |
| Solvent | Dichloromethane | Enhances ring closure efficiency |
| Catalyst | DMAP (5 mol%) | Accelerates cyclization kinetics |
| Validation : Monitor reaction progress via LC-MS to detect intermediates. Adjust stoichiometry if residual starting material exceeds 5% . |
Advanced: How should researchers resolve discrepancies in NMR spectral data for derivatives?
- Contradiction analysis : Compare experimental -NMR shifts with DFT-calculated values (e.g., Gaussian 16) to identify conformational isomers .
- Solvent effects : Re-run spectra in deuterated DMSO to reduce aggregation artifacts observed in CDCl₃ .
- Dynamic effects : Variable-temperature NMR can reveal rotameric equilibria in the thiazepane ring .
Basic: What common impurities arise during synthesis, and how are they identified?
- Deprotected amine : Detected via TLC (Rf ~0.3 in EtOAc/hexane) or LC-MS (m/z corresponding to loss of BOC group) .
- Oxidative byproducts : Characterized by sulfonic acid derivatives (S=O stretches at 1300–1350 cm⁻¹ in IR) .
Mitigation : Use scavengers like triethylsilane during BOC deprotection to minimize oxidation .
Advanced: How do solvent polarity and proticity affect the compound’s stability?
- Polar aprotic solvents (DMF, DCM) : Stabilize the sulfone group but may promote BOC hydrolysis at elevated temperatures .
- Protic solvents (MeOH, EtOH) : Accelerate decomposition via acid-catalyzed ring opening; avoid for long-term storage .
Experimental Design : Conduct accelerated stability studies (40°C/75% RH for 14 days) with HPLC purity as the endpoint .
Basic: What role does the BOC group play in protecting reactive sites?
- Mechanism : The BOC group forms a stable carbamate with primary amines, preventing undesired nucleophilic attacks. It is cleaved under mild acidic conditions (e.g., TFA/DCM) without disrupting the thiazepane ring .
Verification : Use -NMR to confirm BOC attachment (quaternary carbon signal at ~80–85 ppm) .
Advanced: What computational methods predict the compound’s behavior in biological systems?
- Molecular docking : Simulate interactions with protease targets using AutoDock Vina; focus on sulfone’s hydrogen-bonding capacity .
- MD simulations : Assess conformational flexibility of the thiazepane ring in aqueous environments (AMBER force field) .
Validation : Compare predicted binding affinities with SPR experimental data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
